5-Acetyl-2H-pyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
169167-69-5 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.122 |
IUPAC Name |
5-acetylpyran-2-one |
InChI |
InChI=1S/C7H6O3/c1-5(8)6-2-3-7(9)10-4-6/h2-4H,1H3 |
InChI Key |
KHZXUSUHPHJPLU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acetyl 2h Pyran 2 One and Its Analogs
Conventional Synthetic Routes to 2H-Pyran-2-ones
Traditional methods for synthesizing the 2H-pyran-2-one core often involve multi-step sequences and classical condensation reactions. These routes, while foundational, can sometimes be limited by harsh reaction conditions and lengthy procedures.
Multi-Step Approaches for Substituted Pyran-2-ones
The synthesis of substituted 2H-pyran-2-ones frequently necessitates multi-step pathways. A common strategy involves the initial construction of a dihydropyran-2-one intermediate, which is subsequently oxidized to the desired pyran-2-one. For instance, 5,6-dihydro-2H-pyran-2-one can be prepared through a one-step acid-catalyzed condensation of vinylacetic acid and paraformaldehyde. orgsyn.org This intermediate can then be subjected to bromination followed by dehydrobromination to introduce the double bond and yield 2H-pyran-2-one. orgsyn.org
Another established multi-step approach begins with the cyclization of malic acid derivatives to form the pyran-2,4(3H)-dione skeleton. This can then be further modified to introduce various substituents. Similarly, the reaction of 1,3-dicarbonyl compounds with N-acylglycines and a one-carbon synthon in acetic anhydride (B1165640) represents a versatile, albeit multi-component, route to 3-acylamino-2H-pyran-2-ones. colab.ws The acylamino group can later be removed to yield the corresponding 3-amino derivatives, which are valuable synthetic intermediates. researchgate.net
Condensation Reactions in Pyran-2-one Scaffold Construction
Condensation reactions are a cornerstone in the synthesis of the pyran-2-one scaffold. The Knoevenagel condensation, followed by an electrocyclization reaction, is a powerful strategy for constructing the 2H-pyran ring. researchgate.netmdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound with an enal. mdpi.com For example, the pyridine-mediated condensation of cyclic 1,3-dicarbonyl compounds with functionalized enals can produce stable bicyclic 2H-pyrans in good yields. mdpi.com
Dehydroacetic acid, a readily available pyran-2-one derivative, is a versatile starting material for various condensation reactions. It can react with amines to form Schiff bases, which can then be used to synthesize a range of heterocyclic compounds. researchgate.netajol.info For instance, the condensation of dehydroacetic acid with primary amines can lead to the formation of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. nih.govresearchgate.net Furthermore, multicomponent reactions involving dehydroacetic acid, arylglyoxals, and acetamide (B32628) can furnish acetamide derivatives of pyran-2-ones. beilstein-journals.org A three-component condensation of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one provides a tandem Knoevenagel–Michael addition product. mdpi.com
Contemporary and Advanced Synthetic Protocols
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2H-pyran-2-ones. These include one-pot strategies, microwave-assisted reactions, and ultrasound-mediated syntheses.
One-Pot Synthetic Strategies for 2H-Pyran-2-one Derivatives
Another notable one-pot approach is the phosphine-catalyzed [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds, which yields stable 2,4,5,6-tetrasubstituted 2H-pyrans. mdpi.com N-Heterocyclic carbene (NHC) catalysis has also been employed in a [3+3] annulation of alkynyl esters with enolizable ketones to afford functionalized 2H-pyran-2-ones under mild, metal-free conditions. nih.gov
| One-Pot Method | Reactants | Catalyst/Conditions | Product | Reference |
| Multi-component Reaction | 1,3-Dicarbonyl compounds, N-acylglycines, One-carbon synthons | Acetic anhydride | 2H-Pyran-2-ones and fused pyran-2-ones | colab.ws |
| Multi-component Reaction | Methyl ketones, DMFDMA, N-acylglycines | Acetic anhydride | 2H-Pyran-2-one derivatives | researchgate.net |
| [3+3] Annulation | Ethyl 5-acetoxypenta-2,3-dienoate, 1,3-Dicarbonyl compounds | Phosphine | 2,4,5,6-Tetrasubstituted 2H-pyrans | mdpi.com |
| [3+3] Annulation | Alkynyl esters, Enolizable ketones | N-Heterocyclic Carbene | Functionalized 2H-pyran-2-ones | nih.gov |
Microwave-Assisted Synthesis of Pyran-2-ones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. arkat-usa.org The synthesis of 2H-pyran-2-one derivatives has greatly benefited from this technology. For instance, the synthesis of 2H-chromen-2-one derivatives from 4-substituted 2-hydroxybenzaldehydes, succinic anhydride, and sodium succinate (B1194679) proceeds more smoothly and with better yields under microwave irradiation compared to conventional heating. arkat-usa.org
Microwave assistance has also been effectively applied to Diels-Alder reactions involving 2H-pyran-2-ones. arkat-usa.orgresearchgate.net The reaction of 2H-pyran-2-ones with maleimides in an aqueous medium under microwave irradiation provides an efficient and green route to fused bicyclo[2.2.2]octenes. researchgate.net Similarly, a one-pot microwave-assisted condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetra-hydro-2H-pyran-2,4,5-triol resulted in a high yield of the corresponding Schiff base in just five minutes. qnl.qa
| Microwave-Assisted Reaction | Reactants | Conditions | Product | Reference |
| Synthesis of 2H-chromen-2-ones | 4-Substituted 2-hydroxybenzaldehydes, Succinic anhydride, Sodium succinate | 250–500 W, 18–50 min | 2H-Chromen-2-one derivatives | arkat-usa.org |
| Diels-Alder Reaction | 2H-Pyran-2-ones, Maleimides | Aqueous medium | Fused bicyclo[2.2.2]octenes | researchgate.net |
| Schiff Base Formation | 2-Hydroxybenzaldehyde, Glucose amine derivative | 5 minutes | Glucose amine Schiff base | qnl.qa |
Ultrasound-Mediated Pyran-2-one Synthesis
Ultrasound irradiation is another advanced technique that can enhance reaction rates and yields in organic synthesis. The use of ultrasound has been successfully applied to the synthesis of 2H-pyran-2-one derivatives. A facile and environmentally friendly protocol for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed through the ultrasound-mediated condensation of an amine with dehydroacetic acid. nih.govresearchgate.net This method offers advantages such as shorter reaction times, higher yields, and a simple work-up procedure. nih.govresearchgate.net
In another application, the synthesis of functionalized spirocyclic ketals was achieved through a carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal under ultrasound irradiation. mdpi.com The use of an ionic liquid in combination with ultrasound has also been shown to be an effective catalytic system for the synthesis of 4-hydroxy-6-methyl-[(1-phenylimino)ethyl)]-2H-pyran-2-one derivatives from dehydroacetic acid and an amine. sioc-journal.cn
| Ultrasound-Mediated Reaction | Reactants | Catalyst/Conditions | Product | Reference |
| Condensation | Amine, Dehydroacetic acid | p-TSA in ethanol (B145695) | 4-Hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives | nih.govresearchgate.net |
| Ring Transformation | 2H-Pyran-2-ones, 1,4-Cyclohexanedione monoethylene ketal | KOH in DMSO | Functionalized spirocyclic ketals | mdpi.com |
| Condensation | Dehydroacetic acid, Amine | Ionic liquid [BMIM-HSO3]HSO4 | 4-Hydroxy-6-methyl-[(1-phenylimino)ethyl)]-2H-pyran-2-one derivatives | sioc-journal.cn |
Precursor Utilization in 2H-Pyran-2-one Formation
The synthesis of the 2H-pyran-2-one scaffold, the core structure of 5-acetyl-2H-pyran-2-one, relies on the selection and reaction of appropriate precursor molecules. Various synthetic strategies have been developed that utilize simple, commercially available starting materials to construct this heterocyclic ring system.
One-pot synthesis procedures are particularly efficient for generating substituted 2H-pyran-2-one derivatives. researchgate.net A common approach involves the reaction of a carbonyl compound containing an activated methylene (B1212753) (CH₂) group, a C₁-synthon, and an N-acylglycine derivative. researchgate.net For instance, precursors like acetylacetone (B45752) can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and hippuric acid in acetic anhydride to yield 3-benzoylamino-2H-pyran-2-ones. researchgate.net
Another versatile set of precursors involves the use of ketene (B1206846) dithioacetals. The reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with various acetyl compounds in the presence of a base like potassium hydroxide (B78521) is a known method for producing 6-substituted-3-cyano-4-methylthio-2H-pyran-2-ones. jst.go.jp Similarly, the reaction between ethyl 2-cyano-3,3-dimethylsulfanylacrylate and aromatic ketones mediated by a base can form the 2H-pyran-2-one ring. mdpi.com These precursors are valuable as the resulting methylsulfanyl group can be further displaced by various nucleophiles to create a diverse library of analogs. jst.go.jpmdpi.com
For the synthesis of simpler, non-aromatic pyranones, different precursors are employed. The one-step synthesis of 5,6-dihydro-2H-pyran-2-one is achieved through the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst. orgsyn.org The resulting saturated lactone can then be converted to the unsaturated 2H-pyran-2-one via bromination with N-bromosuccinimide, followed by elimination. orgsyn.org
The following table summarizes various precursor combinations used in the synthesis of the 2H-pyran-2-one ring system.
| Precursor 1 | Precursor 2 | Precursor 3 | Key Reagents/Conditions | Resulting Product Type |
| Carbonyl compound (e.g., acetylacetone) | C₁-synthon (e.g., DMFDMA) | N-acylglycine (e.g., hippuric acid) | Acetic anhydride, heat | Substituted 3-acylamino-2H-pyran-2-ones researchgate.net |
| Ethyl 2-cyano-3,3-dimethylsulfanylacrylate | Aromatic ketone | - | KOH, DMSO | 6-Aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles mdpi.com |
| Substituted acetophenones | Ethyl 2-carbomethoxy-3,3-di(methylsulfanyl)-acrylate | - | Alkaline conditions | 6-Aryl-2H-pyran-2-ones derpharmachemica.com |
| Vinylacetic acid | Paraformaldehyde | - | Sulfuric acid, acetic acid | 5,6-Dihydro-2H-pyran-2-one orgsyn.org |
| 5,6-Dihydro-2H-pyran-2-one | N-bromosuccinimide | - | Benzoyl peroxide, CCl₄ | 2H-Pyran-2-one orgsyn.org |
Regioselective and Stereoselective Synthesis of Pyran-2-one Compounds
Control over regioselectivity (the position of chemical bond formation) and stereoselectivity (the spatial orientation of atoms) is crucial for synthesizing complex, biologically active molecules based on the pyran-2-one framework.
Regioselectivity in reactions involving the 2H-pyran-2-one ring allows for the specific placement of functional groups. For example, a regioselective cascade reaction has been developed using 4-hydroxy-2H-pyran-2-ones and propargylamines. bohrium.com This process proceeds through a 1,4-conjugate addition followed by a regioselective 5-exo-dig annulation to produce highly substituted furo[3,2-c]pyran-4-ones. bohrium.com Another example is a one-pot, three-component domino reaction involving an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound like 4-hydroxy-6-methyl-2-pyrone. semanticscholar.org This method allows for the regioselective synthesis of functionalized indole (B1671886) derivatives attached to the pyranone ring. semanticscholar.org The substitution patterns of the reactants and the specific reaction conditions are key factors that determine the regiochemical outcome of these transformations. arkat-usa.org
Stereoselectivity is essential for producing specific enantiomers or diastereomers of pyran-2-one derivatives, which is often a requirement for pharmacological activity. The synthesis of naturally occurring (6R)-6-(4-Oxopentyl)-5,6-dihydro-2H-pyran-2-one and its (6S)-enantiomer demonstrates excellent stereocontrol. researchgate.net This was achieved by employing key stereoselective reactions, including Maruoka asymmetric allylation and ring-closing metathesis, starting from pentane-1,5-diol. researchgate.net Similarly, the stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone, a 5,6-dihydro-2H-pyran-2-one, was accomplished using Carreira's asymmetric alkynylation and a ring-closing metathesis reaction as the pivotal steps for establishing the correct stereochemistry. beilstein-journals.org The construction of more complex systems, such as spirooxindole pyrans, can also be achieved with high stereoselectivity through methods like the Lewis acid-promoted Prins cyclization, which yields a single diastereoisomer. acs.org
The table below highlights key examples of regioselective and stereoselective syntheses involving pyran-2-one compounds.
| Selectivity Type | Key Reaction/Method | Precursors | Product |
| Regioselective | Cascade 1,4-conjugate addition / 5-exo-dig annulation | 4-Hydroxy-2H-pyran-2-ones, Propargylamines | Furo[3,2-c]pyran-4-ones bohrium.com |
| Regioselective | Three-component domino reaction | Arylamine, Arylglyoxal, 4-Hydroxy-6-methyl-2-pyrone | Functionalized Indole-Pyranones semanticscholar.org |
| Stereoselective | Maruoka asymmetric allylation, Ring-closing metathesis | Pentane-1,5-diol | (6R)-6-(4-Oxopentyl)-5,6-dihydro-2H-pyran-2-one researchgate.net |
| Stereoselective | Carreira's asymmetric alkynylation, Ring-closing metathesis | Aldehyde, Alkyne | (+)-(6R,2′S)-Cryptocaryalactone beilstein-journals.org |
| Stereoselective | Prins Cyclization | Isatin-derived alkenol | Spirooxindole Tetrahydropyran-2-one acs.org |
Reactivity and Reaction Mechanisms of 5 Acetyl 2h Pyran 2 One Derivatives
Electronic Structure and Reactive Sites of the Pyran-2-one Ring
The 2H-pyran-2-one ring, also known as α-pyrone, possesses a unique electronic structure that dictates its reactivity. The conjugated system, which includes the endocyclic double bonds and the exocyclic carbonyl group, results in a molecule with both diene and α,β-unsaturated lactone characteristics. This structure leads to the presence of several electrophilic centers, making the ring susceptible to a variety of chemical transformations. smolecule.comresearchgate.net
The electronic distribution within the 2H-pyran-2-one ring can be influenced by the presence of substituents. Electron-donating groups tend to increase the electron density of the ring, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect, making the ring more electrophilic. chim.it This modulation of the electronic properties is crucial in directing the course of chemical reactions. chim.it
Nucleophilic Reactivity at C-2, C-4, and C-6 Positions
Due to the electron-withdrawing nature of the ring oxygen and the carbonyl group, the C-2, C-4, and C-6 positions of the 2H-pyran-2-one ring are electron-deficient and thus serve as primary sites for nucleophilic attack. smolecule.comresearchgate.netthieme-connect.comresearchgate.net The susceptibility of these positions to nucleophilic addition forms the basis for a wide array of synthetic applications, leading to the formation of diverse carbocyclic and heterocyclic systems. smolecule.comresearchgate.net
The presence of an electron-withdrawing group at the C-3 position can further enhance the electrophilicity of the C-4 and C-6 positions through extended conjugation. researchgate.netthieme-connect.comacs.org This makes the C-6 position particularly prone to attack by nucleophiles. thieme-connect.comacs.org Additionally, the presence of a good leaving group, such as a methoxy (B1213986) or methylthio group at the C-4 position, renders this site highly susceptible to nucleophilic substitution reactions. researchgate.netjst.go.jp
The general order of reactivity for nucleophilic attack is often C-6 > C-4 > C-2. This reactivity pattern allows for the regioselective functionalization of the pyran-2-one ring, providing a powerful tool for the synthesis of complex molecules.
Electrophilic Substitution Patterns at C-3 and C-5 Positions
While the 2H-pyran-2-one ring is generally considered electron-deficient, it can undergo electrophilic substitution reactions, indicative of some aromatic character. chim.itthieme-connect.de The positions most susceptible to electrophilic attack are C-3 and C-5, which have a relatively higher electron density compared to the other carbon atoms in the ring.
The regioselectivity of electrophilic substitution is influenced by the substituents already present on the ring. smolecule.com Electron-donating groups at certain positions can activate the ring towards electrophilic attack, while electron-withdrawing groups will deactivate it. For instance, the methoxy group at C-4 in some derivatives can facilitate electrophilic substitution. smolecule.com The ability to undergo electrophilic substitution further highlights the versatile chemical nature of the 2H-pyran-2-one scaffold.
Ring Transformation Reactions of 2H-Pyran-2-ones
A hallmark of 2H-pyran-2-one chemistry is its propensity to undergo ring transformation reactions. thieme-connect.comacs.orgjst.go.jprsc.orgmdpi.comderpharmachemica.comrsc.orgthieme-connect.comrsc.orgthieme-connect.comresearchgate.net These reactions, often initiated by nucleophiles or carbanions, involve the opening of the pyran-2-one ring followed by rearrangement and recyclization to afford a diverse array of new carbocyclic and heterocyclic structures. This versatility makes 2H-pyran-2-ones valuable synthons in organic synthesis. thieme-connect.commdpi.com
Nucleophile-Induced Ring Opening and Rearrangements
The reaction of 2H-pyran-2-ones with various nucleophiles can lead to the opening of the lactone ring. researchgate.net This process is often followed by a series of rearrangements and subsequent ring-closure reactions to generate new heterocyclic systems. For example, reactions with nitrogen-based nucleophiles like amines, hydrazines, and hydroxylamine (B1172632) can yield pyridones, pyrazoles, and isoxazoles, respectively. researchgate.net
The initial step in these transformations is typically the nucleophilic attack at one of the electrophilic centers of the pyran-2-one ring, most commonly the C-6 position. acs.org This leads to a ring-opened intermediate which can then undergo intramolecular cyclization. The nature of the nucleophile and the substitution pattern of the starting pyran-2-one dictate the final product of the reaction.
Carbanion-Mediated Ring Transformations
Carbanions are potent nucleophiles that can induce ring transformations of 2H-pyran-2-ones to generate a variety of carbocyclic and heterocyclic compounds. thieme-connect.comrsc.orgmdpi.comderpharmachemica.com The reaction is typically initiated by the attack of the carbanion at the C-6 position of the pyran-2-one ring. thieme-connect.comderpharmachemica.com This is followed by an intramolecular cyclization involving another part of the carbanion and a different position on the pyran-2-one ring, often leading to the elimination of a small molecule like carbon dioxide. derpharmachemica.com
This strategy has been successfully employed to synthesize a wide range of compounds, including functionalized biaryls, naphthalenes, and various fused heterocyclic systems. thieme-connect.comrsc.orgderpharmachemica.com The choice of the carbanion source and the substituents on the 2H-pyran-2-one ring allows for a high degree of control over the structure of the final product.
Diels-Alder Cycloaddition Chemistry
2H-pyran-2-ones are versatile dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. smolecule.comchim.itrsc.orgoup.comrsc.orgmdpi.com They can react with a variety of dienophiles, including both alkynes and alkenes, to yield a range of cyclic and bicyclic products. chim.itrsc.orgoup.com
When reacting with alkynes, the initial cycloadduct, a bicyclic intermediate, is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of carbon dioxide to afford substituted aromatic compounds, such as anilines. chim.itrsc.orgmdpi.com The reactivity and regioselectivity of these reactions are influenced by the electronic nature of the substituents on both the pyran-2-one and the alkyne. chim.itrsc.org
With alkene dienophiles, the reaction can lead to the formation of stable bicyclo[2.2.2]octene derivatives, often through a double cycloaddition sequence. chim.itoup.com The electronic demand of the Diels-Alder reaction, whether it is normal electron demand (electron-rich diene with an electron-poor dienophile) or inverse electron demand (electron-poor diene with an electron-rich dienophile), is dictated by the substituents on the 2H-pyran-2-one ring. chim.it Electron-donating groups on the pyran-2-one favor normal electron demand reactions, while electron-withdrawing groups favor inverse electron demand reactions. chim.it
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
| 2H-Pyran-2-one | Alkyne | Diels-Alder Cycloaddition | Substituted Aromatic Compound |
| 2H-Pyran-2-one | Alkene | Diels-Alder Cycloaddition | Bicyclo[2.2.2]octene |
| 2H-Pyran-2-one | Nucleophile (e.g., Amine) | Nucleophile-Induced Ring Opening | Pyridone |
| 2H-Pyran-2-one | Carbanion | Carbanion-Mediated Ring Transformation | Functionalized Carbocycle/Heterocycle |
2H-Pyran-2-ones as Dienes in [4+2] Cycloadditions
2H-pyran-2-ones are versatile diene systems that readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netchim.it These reactions provide a powerful method for the construction of complex cyclic and bicyclic systems, often with a high degree of stereocontrol. researchgate.net The 2H-pyran-2-one ring acts as a 4π-electron component, reacting with a 2π-electron component, the dienophile, to form a six-membered ring. chim.it
A key feature of the Diels-Alder reactions of 2H-pyran-2-ones is the initial formation of a bridged bicyclic lactone intermediate, specifically a 2-oxabicyclo[2.2.2]oct-5-en-3-one system. chim.itarkat-usa.org This intermediate contains a carbon dioxide bridge that can be eliminated in a subsequent retro-hetero-Diels-Alder reaction. arkat-usa.org The stability of this primary cycloadduct is influenced by the reaction conditions and the nature of the substituents on both the diene and the dienophile. arkat-usa.orgrhhz.net
The versatility of 2H-pyran-2-ones as dienes is demonstrated by their ability to react with a wide array of dienophiles, including maleic anhydride (B1165640), N-substituted maleimides, and vinyl ethers. researchgate.net This reactivity allows for the synthesis of a large variety of cycloadducts with the potential for up to four contiguous stereogenic centers. researchgate.net
Reactions with Alkynes as Dienophiles and Aromatization Pathways
When 2H-pyran-2-ones react with alkynes as dienophiles, the initially formed 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one cycloadducts are typically unstable. chim.itarkat-usa.org These intermediates readily undergo a retro-Diels-Alder reaction, eliminating a molecule of carbon dioxide to yield a highly substituted benzene (B151609) ring. arkat-usa.org This sequence of reactions provides a direct and efficient pathway to various aromatic compounds. chim.it
The reaction of 3-acylamino-2H-pyran-2-ones with alkynes, for instance, leads to the formation of highly substituted anilines, bi- and terphenyl systems. chim.it The electronic properties of the substituents on both the pyran-2-one and the alkyne play a crucial role in determining the reactivity and the conditions required for the reaction to proceed to completion. chim.it For example, the reaction of 5-acetyl- and 5-benzoyl-3-benzoylamino-2H-pyran-2-one derivatives with phenylacetylene (B144264) proceeds with high reactivity. arkat-usa.org
In the case of reactions with dialkyl acetylenedicarboxylates, which are electron-deficient dienophiles, 2H-pyran-2-ones act as electron-rich dienes, and the cycloadditions proceed with normal electron demand. mdpi.comnih.gov These reactions often require elevated temperatures to achieve high conversions. mdpi.comnih.gov The intermediate oxabicyclo[2.2.2]octadienes are not isolated as they spontaneously eliminate carbon dioxide to form the final aromatic products. mdpi.com
Reactions with Alkenes as Dienophiles and Cycloadduct Formation
In contrast to reactions with alkynes, the Diels-Alder reactions of 2H-pyran-2-ones with alkenes as dienophiles can lead to a greater diversity of products. The initial cycloadducts, 2-oxabicyclo[2.2.2]oct-5-en-3-ones, are generally more stable than their unsaturated counterparts formed from alkynes. arkat-usa.org Under milder conditions, these bicyclic lactones can sometimes be isolated and characterized. arkat-usa.orgmdpi.com
However, under more forcing thermal conditions, these primary cycloadducts can also undergo the characteristic retro-hetero-Diels-Alder reaction to eliminate carbon dioxide, forming cyclohexadiene intermediates. arkat-usa.orgmdpi.com These cyclohexadienes can then undergo further transformations. They can either be aromatized through oxidation or elimination to yield benzene derivatives, or they can act as a new diene and react with another molecule of the dienophile to form "double" cycloadducts, which are bicyclo[2.2.2]octene systems. chim.itarkat-usa.org
The reaction of 3-acylamino-2H-pyran-2-ones with N-phenylmaleimide, for example, can yield bicyclo[2.2.2]oct-2-enes. chim.it The stereochemical outcome of these reactions is often governed by the Alder endo rule, which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions. chim.it
Factors Governing Regioselectivity and Stereoselectivity in Diels-Alder Reactions
The regioselectivity and stereoselectivity of Diels-Alder reactions involving 2H-pyran-2-one derivatives are influenced by a combination of electronic and steric factors. chim.itarkat-usa.org The electronic nature of the substituents on both the diene and the dienophile determines the electron demand of the reaction, which can be categorized as normal electron demand (NED), inverse electron demand (IED), or neutral electron demand. chim.it
Unsubstituted 2H-pyran-2-ones are generally considered electron-rich dienes and therefore react most readily with electron-poor dienophiles in NED reactions. chim.it However, the regioselectivity in these cases can be low due to the weak polarization of the diene system. The introduction of electron-donating substituents on the pyran-2-one ring can enhance its reactivity towards electron-poor dienophiles and increase regioselectivity. chim.it Conversely, strong electron-withdrawing groups, such as the 5-acetyl group, can decrease the electron density of the pyran-2-one, enabling it to react with electron-rich dienophiles in IED reactions, which also leads to increased regioselectivity. chim.itnih.gov
The stereoselectivity of these cycloadditions is often governed by the cis rule, which states that the configuration of the diene and dienophile is retained in the product, and the Alder endo rule, which favors the formation of the endo isomer. chim.it Computational studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanisms and predict the observed regio- and stereochemical outcomes. researchgate.netarkat-usa.org These studies have shown that the reactions can proceed through either a concerted, synchronous mechanism or a polar, asynchronous two-step mechanism, depending on the nature of the reactants. researchgate.net
Schmidt Reaction on Acyl-2H-pyran-2-ones and Ring Migration Phenomena
The Schmidt reaction, which involves the reaction of a carbonyl compound with hydrazoic acid in the presence of a strong acid, has been applied to acyl-2H-pyran-2-ones, leading to interesting ring migration phenomena. researchgate.netjst.go.jp This reaction provides a method for the insertion of a nitrogen atom into a carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of amides.
In the case of 5-acetyl-2H-pyran-2-one derivatives, the Schmidt reaction proceeds with complete regioselectivity. researchgate.net The reaction involves the migration of the pyran-2-one ring to the nitrogen atom, leading to the formation of N-(2-oxo-2H-pyran-5-yl)acetamide derivatives. This outcome indicates a clear preference for the migration of the bulky heterocyclic ring over the methyl group.
However, when 5-benzoyl-2H-pyran-2-one derivatives are subjected to the Schmidt reaction, the regioselectivity is diminished, and a mixture of both possible regioisomers is obtained. researchgate.net This suggests that the migratory aptitude of the phenyl group is comparable to that of the pyran-2-one ring in this system. The study of these reactions provides valuable insights into the factors that govern the migratory preferences in the Schmidt rearrangement of complex ketones. acs.org
Reactivity of the 5-Acetyl Moiety and Other Substituents
The carbonyl group of the 5-acetyl moiety exhibits typical ketonic reactivity. For instance, in the presence of aqueous conditions during certain cycloaddition reactions, the acetyl group can remain unchanged. chim.it However, under neat conditions, it can be transformed into the corresponding imine. chim.it
Furthermore, the reactivity of the 5-acetyl group is a central feature in the Schmidt reaction of 5-acyl-2H-pyran-2-ones, as discussed in the previous section. researchgate.net The reactivity of other substituents on the 2H-pyran-2-one ring also plays a crucial role in directing the course of various reactions. For example, the presence of a 3-amino or 3-acylamino group is essential for many of the cycloaddition and subsequent transformation pathways leading to substituted anilines and other heterocyclic systems. chim.itmdpi.comresearchgate.net The interplay between the 5-acetyl group and other substituents on the pyran-2-one ring allows for a wide range of synthetic manipulations and the construction of diverse molecular architectures.
Structure Activity Relationship Sar and Molecular Design Principles of 5 Acetyl 2h Pyran 2 One Analogs
Influence of Substituent Effects on Chemical Reactivity and Molecular Properties
The reactivity and properties of the 5-Acetyl-2H-pyran-2-one scaffold are significantly influenced by the nature and position of its substituents. The acetyl group at the C5 position, being an electron-withdrawing group, plays a pivotal role in the molecule's chemical behavior.
In Diels-Alder reactions, a key transformation for 2H-pyran-2-ones, the electronic properties of substituents are critical. For instance, in reactions with phenylacetylene (B144264), 5-acetyl and 5-benzoyl derivatives of 3-benzoylamino-2H-pyran-2-one are significantly more reactive than the 5-(4-methoxyphenyl) derivative. arkat-usa.org This suggests that electron-withdrawing groups at the 5-position enhance reactivity in this specific cycloaddition. Conversely, when reacting with dienophiles like diethyl acetylenedicarboxylate (B1228247) and ethyl propynoate, the reactivity pattern is inverted. arkat-usa.org
The position of substituents also has a strong bearing on reactivity. In a study of 3-acylamino-2H-pyran-2-ones, a strong electron-donating group like a para-methoxyphenyl group at C-5 resulted in markedly higher reactivity compared to when the same group was at C-6. mdpi.com This is attributed to the greater delocalization of electrons in the 1,3-diene system when the substituent is at the 6-position. mdpi.com
Furthermore, the introduction of different substituents can lead to the development of analogs with a range of biological activities. For example, derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one have been explored for various applications due to the versatile reactivity of the acetyl group and the pyranone core. dergipark.org.trresearchgate.net
The following table summarizes the effect of different substituents on the reactivity of pyran-2-one derivatives:
Table 1: Influence of Substituents on the Reactivity of Pyran-2-one Derivatives
| Substituent | Position | Effect on Reactivity in Diels-Alder Reactions | Reference |
|---|---|---|---|
| Acetyl, Benzoyl | 5 | Increased reactivity with phenylacetylene | arkat-usa.org |
| 4-Methoxyphenyl | 5 | Decreased reactivity with phenylacetylene compared to acetyl/benzoyl | arkat-usa.org |
| 4-Methoxyphenyl | 5 | Markedly higher reactivity than when at position 6 | mdpi.com |
| 4-Methoxyphenyl | 6 | Strongly decreased reactivity compared to when at position 5 | mdpi.com |
Tautomerism in 2H-Pyran-2-ones and its Impact on Reactivity Profiles
Tautomerism, the interconversion of structural isomers, is a key characteristic of 2H-pyran-2-one systems and significantly impacts their reactivity. These compounds can exist in different tautomeric forms, most commonly keto and enol forms. dergipark.org.trscifiniti.com For instance, 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one is known to exist in several tautomeric structures. google.com
The equilibrium between these tautomers is influenced by factors such as the solvent and the nature of substituents. In non-polar solvents, the 2H-pyran-2-one (keto) form tends to be dominant. vulcanchem.com Electron-donating substituents, like a tert-butyl group at the C5 position, can stabilize the keto form and reduce the tendency for enolization. vulcanchem.com In a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, it was found that the enol tautomer (form A) is the dominant species, although the population of the other tautomer (form B) increases in nonpolar solvents. scifiniti.com
The different tautomeric forms exhibit distinct reactivity profiles. Quantum-chemical studies have shown that tautomeric transformations lead to a significant delocalization of charge and a change in the molecule's reactivity. scifiniti.comscifiniti.com For 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, one tautomeric form (B) was found to have a higher ionization energy, electron affinity, chemical potential, and electrophilic index than the other (A). scifiniti.comscifiniti.com This difference in electronic properties directly translates to different reactivities, with the electrophilicity index of certain atoms being higher in one tautomer over the other. scifiniti.com
Conformational Analysis and Molecular Stability of Pyran-2-one Systems
The three-dimensional structure, or conformation, of pyran-2-one systems is crucial for their stability and biological activity. The pyran ring itself is generally considered to be flat, a feature that is supported by both experimental X-ray data and computational calculations. scifiniti.comscifiniti.com This planarity is attributed to the conjugation within the ring. scifiniti.com
The stability of different conformations is influenced by intramolecular interactions, such as hydrogen bonds. In Schiff bases derived from dehydroacetic acid, the stability of the keto-amine versus the enol-imine tautomer is determined by the strength of intramolecular hydrogen bonds. dergipark.org.tr Theoretical calculations on N,N'-phenylenediylbis[3-(1-aminoethyl)-6-methyl-2H-pyran-2,4(3H)-dione] have shown that the relative stability of its conformers is dependent on these intramolecular hydrogen bonds. dergipark.org.tr
In substituted pyran systems, such as halogenated analogues of D-talose, the molecules tend to adopt a standard chair-like conformation (4C1) despite potential repulsive forces between axial substituents. beilstein-archives.orgnih.gov However, these repulsive interactions can cause deviations in the intra-annular torsion angles. beilstein-archives.orgnih.gov The lack of substituents in simpler systems like tetrahydro-2H-pyran-2-ol minimizes conformational flexibility. illinois.edu
Rational Design Strategies for Novel Pyran-2-one Scaffolds
The development of new pyran-2-one scaffolds with desired properties relies on rational design strategies. These strategies often involve computational modeling and the synthesis of analog libraries to establish structure-activity relationships (SAR).
One key strategy is the modification of substituents at various positions on the pyran-2-one ring. By introducing different functional groups, such as halogens or methyl groups, researchers can systematically probe how these changes affect biological activity. For example, in the design of HIV-1 reverse transcriptase inhibitors, a series of 2H-pyran-2-one derivatives with isosteric modifications were synthesized and tested. nih.gov This approach, although not successful in identifying a new NNRTI scaffold, led to the discovery of compounds with potential antitumor activity. nih.gov
Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) models are invaluable tools in the rational design process. Molecular docking can predict how a molecule will bind to a biological target, such as an enzyme or receptor. acs.orgnih.gov This information can guide the design of more potent and selective compounds. For instance, docking studies were used to select hybrid structures based on natural and synthetic molecules for the development of new HIV-1 inhibitors. nih.gov
The synthesis of diverse molecular scaffolds is another important aspect of rational design. mdpi.com 2H-pyran-2-ones are considered valuable scaffolds for creating a wide range of functionally diverse aromatic and heteroaromatic systems. mdpi.com The development of efficient synthetic routes, including greener methods, allows for the creation of libraries of pyran-2-one derivatives for biological screening. mdpi.comresearchgate.net
The following table provides an overview of rational design strategies for pyran-2-one scaffolds:
Table 2: Rational Design Strategies for Pyran-2-one Scaffolds
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Substituent Modification | Systematically altering functional groups on the pyran-2-one ring to probe structure-activity relationships. | Introduction of halogens and methyl groups to assess impact on bioactivity. | |
| Isosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Design of 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. | nih.gov |
| Molecular Docking | Computational simulation of the binding of a molecule to a biological target. | Selection of hybrid structures for HIV-1 inhibitor design; predicting binding to α-tubulin. | nih.govacs.org |
| QSAR Modeling | Developing mathematical relationships between chemical structure and biological activity. | Highlighting essential moieties for hydrogen bonding. |
Computational and Theoretical Investigations of 5 Acetyl 2h Pyran 2 One
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 5-Acetyl-2H-pyran-2-one. sciensage.inforsc.org These calculations offer a detailed understanding of the molecule at the quantum level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. sciensage.info The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. sciensage.info For pyranone derivatives, the HOMO and LUMO are typically located on the pyran ring. scifiniti.com In the case of acetyl ferrocene, a related compound with an acetyl group, the HOMO-LUMO energy gap is calculated to be 4.62 eV. sciensage.info
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
No specific HOMO/LUMO energy values for this compound were found in the provided search results. The table is presented as a template for where such data would be included.
Global and local reactivity descriptors derived from conceptual DFT provide a quantitative framework for predicting the chemical behavior of this compound. chemrxiv.orgresearchgate.net These descriptors help in identifying the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. sciensage.info
Global Reactivity Descriptors are properties that describe the molecule as a whole. Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η): Represents the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net
Local Reactivity Descriptors , such as the Fukui function, pinpoint specific atomic sites prone to attack. chemrxiv.orgresearchgate.net For α,β-unsaturated ketones, condensed values of the linear Fukui function have been shown to effectively describe their reactivity. chemrxiv.org In pyranone systems, the presence of electron-donating or electron-withdrawing substituents can significantly influence the electron density and, consequently, the regioselectivity of reactions. chim.it The acetyl group at the C5 position acts as an electron-withdrawing group, influencing the reactivity of the pyranone ring.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Specific values for these descriptors for this compound were not available in the search results. The table serves as a placeholder.
Tautomerism is a significant phenomenon in pyranone chemistry, where the molecule can exist in different structural isomers that are in equilibrium. For instance, dehydroacetic acid, a related pyran-2-one derivative, can exist in different tautomeric forms. nih.gov Quantum chemical calculations are employed to determine the relative energies of these tautomers and predict their population distribution in different environments. scifiniti.comnih.gov For 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations have shown that the relative stability of its tautomeric forms can be influenced by the solvent. scifiniti.com The study of tautomerism in 5-acyl-pyran-2,4-diones has also been conducted using spectral and computational methods. rsc.org Understanding the tautomeric equilibrium is crucial as different tautomers may exhibit distinct chemical and biological properties.
Prediction of Global and Local Reactivity Descriptors
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, allowing for the investigation of time-dependent phenomena such as conformational changes and intermolecular interactions. mdpi.com
MD simulations are instrumental in understanding how this compound interacts with different solvent molecules. mdpi.com These simulations can model the solvation process, revealing details about the formation of hydrogen bonds and other non-covalent interactions. For instance, in simulations of related pyranone derivatives in water, the interaction energies and the average number of hydrogen bonds formed with water molecules have been calculated to assess their interactions. mdpi.com Such studies are vital for predicting the solubility and behavior of the compound in various media.
In pharmaceutical and material science applications, predicting the compatibility of an active compound with excipients is essential. MD simulations can be used to calculate solubility parameters, which are a good indicator of compatibility between different substances. mdpi.comnih.gov If the solubility parameters of the active ingredient and an excipient are similar, they are likely to be compatible. mdpi.com This computational screening can significantly streamline the selection process for suitable excipients in formulation development. mdpi.com
Investigation of Molecular Interactions with Solvent Systems
Computational Approaches for Predicting Ligand-Target Structural Interactions
Computational modeling, particularly molecular docking, has become an essential tool for predicting and analyzing the interactions between small molecules like this compound and their potential biological targets. These in silico methods provide valuable insights into binding affinities and interaction modes at the atomic level, guiding the rational design of more potent and selective derivatives.
Molecular docking studies are frequently employed to understand how pyran-2-one scaffolds fit into the active sites of proteins. For instance, computational modeling can predict electron density distributions and identify key binding interactions with target proteins such as kinases. The acetyl group and the lactone's carbonyl oxygen in the pyran-2-one ring are often identified as crucial moieties for forming hydrogen bonds with amino acid residues in the target's binding pocket. inventi.in
In studies involving pyran-2-one derivatives, molecular docking simulations using software like AutoDock Vina or the Glide module in Maestro have been used to screen large libraries of compounds against various protein targets. inventi.indoi.org These simulations calculate a docking score, typically in kcal/mol, which estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a more favorable binding interaction.
For example, in a study investigating fused pyran-based compounds as potential anti-inflammatory agents, a molecule was docked against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The simulation revealed that the carbonyl moiety of the pyran ring formed a stable hydrogen bond with Gln514 in the 5-LOX active site, resulting in a Glide score of -8.22 kcal/mol. inventi.in Similarly, interaction with Tyr324 in the COX-2 active site yielded a score of -8.86 kcal/mol. inventi.in Such studies highlight the specific amino acids that are critical for the ligand's binding and potential inhibitory activity.
Molecular dynamics (MD) simulations further enhance these investigations by providing a dynamic view of the ligand-protein complex over time, assessing the stability of the interactions. mdpi.com These simulations can confirm the stability of hydrogen bonds and other interactions predicted by docking, offering a more comprehensive understanding of the binding mechanism. The integration of molecular docking with MD simulations and binding free energy calculations, such as MM/GBSA, provides a robust framework for evaluating potential drug candidates. doi.org
The following table summarizes representative findings from molecular docking studies on pyran-2-one derivatives, illustrating the types of targets investigated and the predicted binding affinities.
Table 1: Representative Molecular Docking Data for Pyran-2-one Derivatives
| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Software/Method |
|---|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Fused Pyran Derivative | -8.22 | Gln514 | Glide (Maestro) inventi.in |
| Cyclooxygenase-2 (COX-2) | Fused Pyran Derivative | -8.86 | Tyr324 | Glide (Maestro) inventi.in |
| Hematopoietic Cell Kinase (HCK) | Pyrano[3,2-c]pyrone Glycohybrid | -7.13 | - | - doi.org |
| Estrogen Receptor-α | Benzothiophene Analog | -15.922 | TRP383 | Glide researchgate.net |
These computational approaches are instrumental in structure-activity relationship (SAR) studies. By correlating the predicted binding energies and interaction patterns with experimentally observed biological activities, researchers can identify the key structural features of this compound and its analogs that are responsible for their effects, thereby accelerating the drug discovery process. mdpi.com
Advanced Spectroscopic Characterization of 5 Acetyl 2h Pyran 2 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
For 5-acetyl-2H-pyran-2-one , the ¹H NMR spectrum is expected to show characteristic signals for the protons of the acetyl group and the pyranone ring. The methyl protons of the acetyl group typically appear as a singlet around δ 2.3 ppm. The protons on the pyranone ring would exhibit distinct chemical shifts and coupling patterns depending on their positions. For instance, in related pyranone structures, the ring protons are often observed in the region of δ 5.5–6.5 ppm.
In derivatives such as 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one , the ¹H NMR spectrum provides more complex information. For example, a reported spectrum in CDCl₃ showed signals at δ 7.09–7.01 (2H, m) and 6.90–6.81 (2H, m) corresponding to the phenyl group protons. Other signals included a multiplet at δ 4.12–4.06 (1H, m), a singlet at δ 3.76 (3H, s) for a methoxy (B1213986) group in some derivatives, and doublets of doublets at δ 2.92 (1H, dd, J = 15.6, 7.2 Hz) and δ 2.79 (1H, dd, J = 15.6, 2.7 Hz) for the diastereotopic protons at C3. The acetyl methyl protons appeared as a doublet at δ 2.40 (3H, d, J = 1.0 Hz), and another methyl group as a singlet at δ 2.10 (3H, s). rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one , the carbonyl carbon of the acetyl group resonates at δ 198.1 ppm, while the lactone carbonyl appears at δ 165.9 ppm. Other significant peaks are observed at δ 160.1, 159.3, 131.6, 127.9, 117.6, and 114.9 ppm, corresponding to the various carbons of the pyranone and phenyl rings. rsc.org The aliphatic carbons of the structure show signals at δ 55.3, 38.2, 37.5, 29.8, and 19.1 ppm. rsc.org
Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Spectroscopic Data |
|---|
| 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one rsc.org | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.09–7.01 (2H, m), 6.90–6.81 (2H, m), 4.12–4.06 (1H, m), 3.76 (3H, s), 2.92 (1H, dd, J = 15.6, 7.2 Hz), 2.79 (1H, dd, J = 15.6, 2.7 Hz), 2.40 (3H, d, J = 1.0 Hz), 2.10 (3H, s) ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 198.1, 165.9, 160.1, 159.3, 131.6, 127.9, 117.6, 114.9, 55.3, 38.2, 37.5, 29.8, 19.1 | | Ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate rsc.org | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.32–7.27 (2H, m), 7.25–7.19 (4H, m), 6.19–6.08 (2H, m), 5.75 (1H, d, J = 15.4 Hz), 4.34 (2H, t, J = 7.1 Hz), 2.96 (2H, t, J = 7.1 Hz), 1.84 (3H, d, J = 5.9 Hz) ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 167.3, 145.3, 139.6, 138.1, 129.9, 129.1, 128.6, 126.6, 119.0, 64.9, 35.4, 18.8 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.
The IR spectrum of This compound and its derivatives is characterized by strong absorption bands corresponding to the carbonyl groups. The C=O stretching vibration of the acetyl group is typically observed around 1700 cm⁻¹. The lactone carbonyl (C=O) stretching in the pyranone ring also gives a strong peak in a similar region, often slightly higher. The C=C stretching vibrations within the pyranone ring usually appear around 1600 cm⁻¹. For instance, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the C=O and C=C bond stretching vibrations of the pyran ring were found between 1290 and 1150 cm⁻¹. scifiniti.com
Raman spectroscopy provides complementary information. For a Schiff base derivative of 3-acetyl-4-hydroxy-6-methyl-(2H)-pyran-2-one, prominent Raman bands were observed between 200 cm⁻¹ and 2000 cm⁻¹. mdpi.com A strong band at 371 cm⁻¹ was assigned to aliphatic C-C chains, while a medium peak for the C-O-C band appeared at 978 cm⁻¹, with an asymmetric band at 1074 cm⁻¹. mdpi.com Aromatic C=C bands were seen at 1173 cm⁻¹ and 1451 cm⁻¹, and two strong bands at 1602 cm⁻¹ and 1674 cm⁻¹ were attributed to the C=N functional group. mdpi.com
Table 2: Characteristic Vibrational Frequencies for Pyran-2-one Derivatives
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Acetyl C=O Stretch | IR | ~1700 | |
| Lactone C=O Stretch | IR | ~1720 | ekb.eg |
| Pyranone Ring C=C Stretch | IR | ~1600 | |
| C-O-C Stretch | Raman | 978, 1074 | mdpi.com |
| Aromatic C=C Stretch | Raman | 1173, 1451 | mdpi.com |
| C=N Stretch (in Schiff base derivatives) | Raman | 1602, 1674 | mdpi.com |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
For This compound , with a molecular formula of C₇H₆O₃, the expected molecular weight is approximately 138.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or carbon monoxide (CO, 28 Da) from the pyranone ring, leading to characteristic fragment ions.
In studies of related pyran-2-one derivatives, mass spectrometry has been used to confirm their structures. For example, the mass spectrum of 4,6-diphenyl-2H-pyran-2-one showed the molecular ion peak at m/z 247 (M⁺). ekb.eg Another derivative, 3-iodo-4,6-diphenyl-2H-pyran-2-one, displayed its molecular ion peak at m/z 374 (M⁺). ekb.eg High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can confirm the elemental composition of a molecule. For instance, a pyran derivative with the formula C₁₅H₁₄NO₄ had a calculated [M+H]⁺ of 272.0917, with the found value being 272.0914. rsc.org
Table 3: Mass Spectrometry Data for Selected Pyran-2-one Derivatives
| Compound | Molecular Formula | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 4,6-Diphenyl-2H-pyran-2-one | C₁₇H₁₂O₂ | MS | 247 | ekb.eg |
| 3-Iodo-4,6-diphenyl-2H-pyran-2-one | C₁₇H₁₁IO₂ | MS | 374 | ekb.eg |
| A Pyran Derivative | C₁₅H₁₄NO₄ | HRMS (EI) | 272.0914 (found) | rsc.org |
| Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | C₁₇H₁₈N₂O₄ | HR-ES-MS | 301.1118 (found) | arabjchem.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the one present in this compound, typically exhibit strong UV absorption.
The UV-Vis spectrum of pyran-2-one derivatives often shows absorption bands corresponding to π → π* and n → π* transitions. For a Schiff base derived from 3-acetyl-4-hydroxy-6-methyl-(2H)-pyran-2-one, the UV-Vis spectrum in solution displayed two absorption peaks at 310 nm and 234 nm. mdpi.com These were attributed to n→π* and π→π* transitions, respectively, as well as intermolecular charge transfer. mdpi.com The presence of conjugated carbonyl groups in derivatives implies strong absorption in the UV range. vulcanchem.com The study of various pyran-2-one derivatives has shown that they possess interesting photophysical properties. mdpi.com
Table 4: UV-Vis Absorption Data for a Pyran-2-one Derivative
| Compound/Derivative | Solvent/Condition | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Schiff base of 3-acetyl-4-hydroxy-6-methyl-(2H)-pyran-2-one | Solution | 310 | n→π* | mdpi.com |
| 234 | π→π* | mdpi.com | ||
| After mild steel immersion | 309 | n→π* | mdpi.com | |
| 229 | π→π* | mdpi.com |
Applications in Organic Synthesis and Materials Science
Utilization as Versatile Building Blocks for Complex Molecules
The chemical reactivity of 2H-pyran-2-ones, including 5-acetyl-2H-pyran-2-one, makes them powerful precursors for a wide range of organic molecules. researchgate.net These compounds serve as foundational scaffolds for constructing diverse heterocyclic and polycyclic systems. researchgate.net
The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic structures. This reactivity is harnessed to synthesize a variety of important heterocyclic compounds.
Pyridinones: this compound derivatives can be converted into pyridinone systems. For instance, the reaction of 5-substituted 3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-ones can lead to the formation of 2H-pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.com
Pyrazoles: The reaction of 4-hydroxy-6-methylpyran-2-one with 5-amino-1H-pyrazoles can yield pyrazolo[1,5-a]pyrimidines. connectjournals.com Specifically, the reaction of 4-hydroxy-6-methylpyran-2-one with 5-amino-3-phenyl-1H-pyrazole in ethanol (B145695) results in the formation of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (B1331346) and its regioisomers. connectjournals.com
Thiophenes: Thiophene (B33073) derivatives can be synthesized from pyran-2-one precursors. For example, multicomponent reactions involving a pyran derivative with an acetyl group can lead to the formation of thiophenes through Gewald's thiophene synthesis. scispace.com
The following table summarizes the synthesis of various heterocyclic systems from pyran-2-one derivatives:
| Starting Pyran-2-one Derivative | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| 5-substituted 3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-ones | - | 2H-pyrano[3,2-c]pyridine | africanjournalofbiomedicalresearch.com |
| 4-hydroxy-6-methylpyran-2-one | 5-amino-3-phenyl-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine | connectjournals.com |
2H-pyran-2-ones are valuable synthons for the creation of more complex molecular architectures, including spirocyclic and polycyclic systems. mdpi.com Highly functionalized spirocyclic ketals can be synthesized through the carbanion-induced ring transformation of 2H-pyran-2-ones with reagents like 1,4-cyclohexanedione (B43130) monoethylene ketal under ultrasound irradiation. mdpi.com Subsequent acidic hydrolysis of these spirocyclic ketals can yield highly substituted 2-tetralones. mdpi.com
The synthesis of these complex structures is outlined below:
| Reactants | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 2H-pyran-2-one, 1,4-cyclohexanedione monoethylene ketal, KOH | Dry DMSO, ultrasound irradiation | Functionalized spirocyclic ketal | mdpi.com |
2H-pyran-2-ones are recognized as important intermediates for the synthesis of a variety of aromatic and heteroaromatic systems that exhibit interesting photophysical and biological properties. mdpi.com The pyran-2-one ring can act as a diene in Diels-Alder reactions, which is a powerful method for constructing six-membered rings. chim.it For example, the reaction of 3-acylamino-2H-pyran-2-ones with alkynes leads to the formation of highly substituted anilines through a cycloaddition-elimination sequence. chim.it
Construction of Spirocyclic Compounds and Polycyclic Systems
Emerging Applications in Materials Science
The unique properties of pyran-2-one derivatives have led to their exploration in the field of materials science. cymitquimica.com
Derivatives of 2H-pyran-2-one are being utilized in the creation of advanced organic materials. Their unique optical properties make them suitable for applications such as light-emitting devices. smolecule.com
Derivatives of pyran-2-one have shown promise as corrosion inhibitors for metals. Schiff bases derived from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one have been investigated for their ability to protect mild steel in acidic environments. mdpi.com These compounds can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. mdpi.com The inhibition efficiency of these derivatives often increases with their concentration. mdpi.comresearchgate.net
Studies have shown that pyran-2-one derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. researchgate.netnajah.edu The adsorption of these inhibitors on the metal surface can occur through both physisorption and chemisorption and often follows the Langmuir adsorption isotherm. mdpi.comresearchgate.net
The following table highlights the corrosion inhibition performance of some pyran-2-one derivatives on mild steel in 1M HCl:
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| (E)-4-hydroxy-6-methyl-3-(1-(phenylimino) ethyl)-2H-pyran-2-one (Py1) | 10⁻³ M | 90.0 | researchgate.netnajah.edu |
Biological Significance of the 2h Pyran 2 One Molecular Scaffold
Natural Occurrence and Distribution of Pyran-2-one Derivatives
The 2H-pyran-2-one moiety is a common scaffold found in a wide variety of natural products. researchgate.net These compounds are biosynthesized by an array of organisms, including plants, bacteria, and fungi, where they participate in various biological processes, such as defense mechanisms. researchgate.net The structural diversity of naturally occurring pyran-2-ones is vast, ranging from simple, isolated rings to more complex, fused systems. researchgate.net
When fused with a benzene (B151609) ring, the pyran-2-one core gives rise to well-known classes of compounds like coumarins and isocoumarins. researchgate.net Prominent examples of naturally derived compounds featuring the 2H-pyran-2-one skeleton include (+)-Calanolide A, isolated from the Calophyllum lanigerum tree, which has demonstrated significant anti-HIV activity and has also been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov Other notable examples include luteoreticulin (B16047) and salinipyrones. researchgate.net The simplest member of this class, 2H-pyran-2-one itself, has been identified in organisms such as Rhodotypos scandens and Filipendula ulmaria. nih.gov
The 4-hydroxy-pyran-2-one subunit is a particularly important component of several naturally isolated antitubercular agents, including Pseudopyronine B and Myxopyronin. nih.gov This underscores the significance of the pyran-2-one scaffold as a recurring motif in biologically active natural products.
Role as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The 2H-pyran-2-one nucleus is widely recognized as such a scaffold. researchgate.netijbpas.com Its utility stems from its unique electronic properties, including resonance stabilization and the presence of multiple electrophilic centers, which make it a versatile building block in organic synthesis. researchgate.netresearchgate.net This chemical versatility allows for the generation of large libraries of diverse heterocyclic compounds. researchgate.net
Discovery of Novel Chemical Entities based on the Pyran-2-one Core
The 2H-pyran-2-one scaffold has served as a template for the discovery of numerous novel chemical entities with a wide range of pharmacological properties. researchgate.netresearchgate.net Its ability to act as a Michael acceptor and its susceptibility to nucleophilic attack at various positions make it an ideal precursor for synthesizing a vast array of biologically important heterocycles. researchgate.net These include pyridines, pyrimidines, quinolines, isoquinolines, pyrazoles, pyrroles, and many others. researchgate.netresearchgate.net
For instance, research into 2-pyrone derivatives has opened up vast possibilities for discovering new compounds with unique pharmacological profiles. researchgate.net The adaptability of the pyran-2-one ring allows for the strategic introduction of various substituents, leading to the development of compounds with tailored biological activities. nih.gov This has led to the creation of new leads in anticancer research, with some 4-amino-2H-pyran-2-one (APO) analogs showing significant tumor cell growth inhibitory activity in vitro. nih.gov
Rational Design of Bioactive Scaffolds with Therapeutic Potential
The principles of rational drug design are frequently applied to the 2H-pyran-2-one scaffold to develop bioactive molecules with specific therapeutic applications. nih.govrsc.org By understanding the structure-activity relationships (SAR) of pyran-2-one derivatives, medicinal chemists can systematically modify the core structure to enhance potency and selectivity for a particular biological target. frontiersin.org
An example of this approach is the design of novel HIV-1 reverse transcriptase inhibitors based on the structures of the natural product (+)-calanolide A and the synthetic molecule α-APA. nih.gov This led to the synthesis of a series of 2H-pyran-2-one derivatives, with some compounds showing inhibitory activity against HIV-infected cell cultures. nih.gov Similarly, the pyran-2-one framework has been utilized in the design of nature-mimicking furanyl-2-pyranones with antihyperglycemic activity. nih.gov The chromone (B188151) scaffold, a benzopyran-2-one derivative, is also recognized as a privileged structure in drug discovery, particularly for developing agents targeting neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. acs.org
Broad-Spectrum Biological Research Areas Associated with Pyran-2-one Derivatives (In Vitro and Mechanistic Focus)
Derivatives of the 2H-pyran-2-one scaffold have been the subject of extensive biological research, demonstrating a wide range of activities in in vitro and mechanistic studies. These investigations have highlighted their potential in various therapeutic areas.
Antimicrobial and Antifungal Investigations
A significant body of research has focused on the antimicrobial and antifungal properties of pyran-2-one derivatives. researchgate.netnih.goveurjchem.com Dehydroacetic acid, a common pyrone derivative, and its analogs are known to possess both antibacterial and antifungal activity. nih.gov Synthetic modifications of dehydroacetic acid have led to the development of enamine derivatives with improved broad-spectrum antibacterial activity against both Escherichia coli and Staphylococcus aureus. nih.gov
The fusion of the 2H-pyran-2-one ring with other heterocyclic systems, such as the coumarin (B35378) ring to form pyrano[3,2-c]chromene-2,5-diones, has also yielded compounds with reported antibacterial and antifungal properties. researchgate.net Furthermore, various pyran-2-one derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi, with some showing significant inhibitory effects. eurjchem.com For example, certain 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones have demonstrated appreciable activity against Mycobacterium tuberculosis. nih.gov
Table 1: Antimicrobial and Antifungal Activity of Selected Pyran-2-one Derivatives
| Compound Type | Target Organism(s) | Key Findings |
|---|---|---|
| Enamine derivatives of dehydroacetic acid | Escherichia coli, Staphylococcus aureus | Improved broad-spectrum antibacterial activity compared to dehydroacetic acid. nih.gov |
| Pyrano[3,2-c]chromene-2,5-diones | Bacteria and Fungi | Reported antibacterial and antifungal agents. researchgate.net |
| 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones | Mycobacterium tuberculosis | Appreciable antitubercular activity observed for some derivatives. nih.gov |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives | S. aureus, E. faecalis, E. coli, C. krusei | One derivative exhibited notable antibacterial and antifungal activity. |
Anti-inflammatory Research Prospects
The 2H-pyran-2-one scaffold and its derivatives have also emerged as promising candidates in anti-inflammatory research. nih.govresearchgate.net Natural products containing the pyran-2-one core have been shown to possess anti-inflammatory properties. researchgate.netresearchgate.net For instance, a new 2H-pyran-2-one derivative isolated from Alpinia zerumbet was identified along with other constituents that exhibited potent inhibition of superoxide (B77818) anion generation, a key process in inflammation. researchgate.net
Synthetic pyran-2-one derivatives are also being actively investigated for their anti-inflammatory potential. Research has shown that certain pyran-based compounds can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com The development of new heterocyclic compounds incorporating pyran moieties continues to be an active area of research for designing potent anti-inflammatory agents. mdpi.com
Table 2: Anti-inflammatory Activity of Selected Pyran-2-one Derivatives
| Compound/Derivative | Source/Type | Mechanism/Activity |
|---|---|---|
| 4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one | Alpinia zerumbet (Natural Product) | Associated with constituents showing potent inhibition of fMLP-induced superoxide anion generation. researchgate.netresearchgate.net |
| Heterocyclic derivatives comprising pyran moieties | Synthetic | Investigated as potential COX-2 inhibitors. mdpi.com |
| β-lapachone | Natural Product Derivative | Exhibits anti-inflammatory activities among other biological effects. rsc.org |
Anticancer Research Directions
The 2H-pyran-2-one framework is a recurring motif in numerous compounds investigated for their anticancer properties. The structural diversity achievable through substitutions on the pyranone ring allows for the fine-tuning of cytotoxic activity against various cancer cell lines.
Research has shown that simplifying complex natural products to a monocyclic 4-amino-2H-pyran-2-one (APO) core can yield potent anticancer agents. ajol.infogoogle.com A series of APO analogs demonstrated significant in vitro tumor cell growth inhibitory activity. ajol.infogoogle.com For instance, certain analogs with specific substitutions displayed effective dose (ED50) values in the sub-micromolar range against a panel of human tumor cell lines. google.com
One notable example is a Schiff base derivative of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which has shown high activity against HeLa cancer cells at low concentrations. najah.edu Another study on diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate, a related thiopyran derivative, reported significant antiproliferative activity against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines, with IC50 values of 4.5 µM and 7 µM, respectively. ajol.info
The anticancer mechanism of pyran-based compounds is often attributed to their ability to interact with DNA and interfere with enzymes like topoisomerase II, which are crucial for cell division. ajol.info The planar nature of the pyranone ring and the presence of various functional groups facilitate these interactions, leading to the induction of apoptosis and inhibition of cell proliferation pathways. nih.gov
Table 1: Anticancer Activity of Selected 2H-Pyran-2-one Derivatives
| Compound | Cancer Cell Line | Activity (IC50/ED50) | Reference |
|---|---|---|---|
| 4-Amino-2H-pyran-2-one analog 27 | Human tumor cell lines | 0.059–0.090 μM (ED50) | google.com |
| Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate | HCT-15 (colon cancer) | 4.5 µM (IC50) | ajol.info |
| Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate | MCF-7 (breast cancer) | 7 µM (IC50) | ajol.info |
| Schiff base of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | HeLa (cervical cancer) | High activity at low concentrations | najah.edu |
Antiviral and Anti-HIV Research Approaches
The 2H-pyran-2-one scaffold has also been a valuable template for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). The structural features of this scaffold allow for interactions with key viral enzymes and proteins.
A notable example in the quest for new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a series of 2H-pyran-2-one derivatives designed based on the natural product (+)-calanolide A. smolecule.com While many compounds in the series did not show the desired activity, one derivative, 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one, displayed inhibitory activity against HIV-infected CEM cell cultures with an EC50 of 25-50 µM. smolecule.com
Furthermore, a derivative of 5-acetyl-2H-pyran-2-one, specifically 3,3'-(1,4-Phenylenebis (thiazole-4,2-diyl))bis (5-acetyl-6-methyl-2H-pyran-2-one), has been synthesized and evaluated for its anti-HIV-1 activity. nih.gov This highlights the potential of even more complex structures built upon the this compound framework in antiviral research.
Beyond HIV, pyran-based compounds have been investigated for activity against other viruses. For instance, a series of substituted aryl glycosides with a tetrahydropyran (B127337) ring, analogous to gastrodin, have shown potential as anti-influenza agents. mdpi.com
Table 2: Antiviral and Anti-HIV Activity of Selected 2H-Pyran-2-one Derivatives
| Compound | Virus | Activity (EC50) | Reference |
|---|---|---|---|
| 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | HIV-1 | 25-50 µM | smolecule.com |
| 3,3'-(1,4-Phenylenebis (thiazole-4,2-diyl))bis (5-acetyl-6-methyl-2H-pyran-2-one) | HIV-1 | Moderate activity | nih.gov |
| Methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy) benzoate | Influenza A (H3N2) | 44.4 µM (IC50) | mdpi.com |
| Methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy) benzoate | Influenza A (H1N1) | 34.4 µM (IC50) | mdpi.com |
Neuroprotective Activity Studies
The 2H-pyran-2-one scaffold is also emerging as a promising framework for the development of neuroprotective agents, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net
Derivatives of 2H-pyran-2-one have been shown to exhibit neuroprotective effects through various mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.net For example, 4-Hydroxy-3,4-dihydro-2H-pyran-2-one has been shown to inhibit these enzymes. researchgate.net
A review of pyran-based compounds for Alzheimer's disease highlights that various pyran scaffolds, including coumarins and flavones which contain a pyran ring, are effective in vitro. nih.govresearchgate.net One such coumarin derivative demonstrated potent AChE inhibitory activity with an IC50 value of 0.029 µM. nih.gov
Interestingly, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid, is suggested to have potential neuroprotective effects, possibly by upregulating mitochondrial functions and neurotransmitter levels. biosynth.com Furthermore, a series of 2,2-dimethylbenzopyran derivatives have been synthesized and shown to have a significant neuroprotective effect in primary neurons under oxygen-glucose deprivation, a model for ischemic stroke. rsc.org
Table 3: Neuroprotective Activity of Selected 2H-Pyran-2-one Derivatives
| Compound | Target/Model | Activity | Reference |
|---|---|---|---|
| 4-Hydroxy-3,4-dihydro-2H-pyran-2-one | Acetylcholinesterase and Butyrylcholinesterase | Inhibition | researchgate.net |
| 3,7-substituted coumarin derivative | Acetylcholinesterase | IC50 of 0.029 µM | nih.gov |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | - | Potential neuroprotective effects | biosynth.com |
| 2,2-dimethylbenzopyran derivative (BN-07) | Oxygen-glucose deprivation in primary neurons | Significant increase in cell survival | rsc.org |
Other Investigated Biological Activities
The biological significance of the 2H-pyran-2-one scaffold extends beyond the aforementioned areas. Researchers have actively explored its potential in a variety of other therapeutic applications.
Antimicrobial and Antifungal Activity: Numerous derivatives of 2H-pyran-2-one have demonstrated significant antimicrobial and antifungal properties. smolecule.com For instance, certain 5,6-dihydro-2H-pyran-2-one derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). scielo.br The antifungal activity is also well-documented, with some derivatives inhibiting the growth of various fungal pathogens. scielo.br
Anti-inflammatory Effects: The anti-inflammatory potential of the 2H-pyran-2-one scaffold is another area of active investigation. smolecule.com Derivatives of this scaffold have been noted for their ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory conditions.
Enzyme Inhibition: Beyond the cholinesterases involved in neuroprotection, 2H-pyran-2-one derivatives have been explored as inhibitors of other enzymes. Their ability to interact with the active sites of various enzymes makes them attractive candidates for drug development targeting a range of diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Acetyl-2H-pyran-2-one in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors such as aldehydes and ketones under controlled conditions. For example, cyclocondensation of acetylated precursors in ethanol or methanol with acid/base catalysts at moderate temperatures (40–80°C) is common. Solvent choice and reaction time are critical to avoid side products like 3-chloro derivatives (observed in analogous pyranones) . Characterization via NMR and IR spectroscopy is essential to confirm the acetyl and pyranone moieties .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR : To confirm the presence of the acetyl group (δ ~2.3 ppm for CH₃) and pyranone ring protons (δ ~5.5–6.5 ppm).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C in the pyranone ring).
- X-ray crystallography : Resolves bond angles and spatial arrangement, as seen in structurally related pyranones .
- HPLC-MS : Ensures purity and detects trace by-products .
Q. What are the key biological activities associated with this compound derivatives?
- Methodological Answer : Pyranones are explored for enzyme inhibition (e.g., acetylcholinesterase) and antioxidant activity. For example, analogous compounds like 4-hydroxy-6-phenylethyl derivatives show anti-inflammatory properties via COX-2 inhibition assays. Researchers use in vitro models (e.g., RAW 264.7 macrophages) to assess bioactivity, followed by dose-response studies to quantify IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while reducing hazardous by-products?
- Methodological Answer :
- Green chemistry approaches : Replace traditional catalysts (e.g., H₂SO₄) with immobilized enzymes or ionic liquids to minimize waste .
- Flow reactors : Enhance heat/mass transfer and reduce reaction times (e.g., from 12 hours to 2 hours) .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) to maximize yield (>85%) .
Q. How do researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Standardized assays : Use validated protocols (e.g., OECD guidelines for antioxidant assays) to reduce inter-lab variability.
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as substituent effects (e.g., electron-withdrawing groups enhancing enzyme inhibition) .
- Control experiments : Test for interference from solvents (e.g., DMSO) or impurities using blank runs and spiked samples .
Q. What strategies are used to establish structure-activity relationships (SARs) for this compound?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3- or 6-position and compare bioactivity.
- Computational modeling : DFT calculations predict electron density distributions, while molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins like kinases .
- Pharmacophore mapping : Highlight essential moieties (e.g., acetyl group for hydrogen bonding) using QSAR models .
Q. What analytical challenges arise in studying the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation profiling : Use simulated gastric fluid (SGF) and intestinal fluid (SIF) to monitor hydrolysis of the pyranone ring via LC-MS.
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .
- pH-dependent stability : Titrate solutions (pH 1–10) and track decomposition products (e.g., acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
